molecular formula C22H25N5O4S2 B12144994 ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B12144994
M. Wt: 487.6 g/mol
InChI Key: WJLQLFDMGDBDJN-SSZFMOIBSA-N
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Description

Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with a unique structure that includes multiple heterocyclic rings

Preparation Methods

The synthesis of ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the thiazolidinone ring, followed by the construction of the pyrido[1,2-a]pyrimidine core. The final step involves the coupling of the piperazine moiety with the carboxylate ester group under specific reaction conditions, such as the use of a base and a suitable solvent .

Chemical Reactions Analysis

Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to therapeutic effects, making it a potential candidate for drug development .

Comparison with Similar Compounds

Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can be compared with similar compounds such as:

Biological Activity

Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate represents a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. This article explores its biological activity based on current research findings, including synthesis, structure, and pharmacological evaluations.

Compound Structure and Synthesis

The compound is characterized by a multi-ring structure that includes a thiazolidine moiety and a pyrimidine derivative. The synthesis typically involves the reaction of various precursors under controlled conditions to yield the target compound. For instance, derivatives of thiazolidinones have been synthesized through reactions involving isothiocyanates and mercapto compounds, demonstrating significant yields and purity levels .

Biological Activity Overview

Anticancer Activity:
Recent studies have indicated that thiazolidinone derivatives exhibit considerable anticancer properties. These compounds can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction. The structural features of thiazolidinones contribute to their effectiveness as anticancer agents by enhancing lipophilicity and bioavailability .

Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. Research has shown that thiazolidinone derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest effective antimicrobial activity, with some derivatives demonstrating MIC values as low as 7.8 µg/mL .

Case Studies and Research Findings

  • Anticancer Mechanisms:
    • A study highlighted the ability of thiazolidinone derivatives to act as multi-target enzyme inhibitors that disrupt cancer cell metabolism. This was evidenced by reduced viability in various cancer cell lines when treated with these compounds .
    • Another investigation into the structural activity relationship (SAR) of thiazolidinones revealed that modifications in the substituent groups significantly affected their cytotoxic potency against different cancer types .
  • Antimicrobial Efficacy:
    • In a comparative study, derivatives containing different linker lengths between functional groups exhibited varying degrees of antimicrobial activity. Compounds with longer linkers showed enhanced penetration into bacterial cells, leading to increased efficacy .
    • Specific derivatives were tested against a panel of pathogens, revealing promising results in inhibiting growth at concentrations comparable to established antibiotics .

Data Tables

Activity Type Compound MIC (µg/mL) Mechanism
AnticancerThiazolidinone A15.6Apoptosis induction
AntimicrobialThiazolidinone B7.8Cell wall synthesis inhibition

Properties

Molecular Formula

C22H25N5O4S2

Molecular Weight

487.6 g/mol

IUPAC Name

ethyl 4-[4-oxo-3-[(Z)-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C22H25N5O4S2/c1-4-31-21(30)25-11-9-24(10-12-25)18-15(19(28)26-8-6-5-7-17(26)23-18)13-16-20(29)27(14(2)3)22(32)33-16/h5-8,13-14H,4,9-12H2,1-3H3/b16-13-

InChI Key

WJLQLFDMGDBDJN-SSZFMOIBSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C(C)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C(C)C

Origin of Product

United States

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